2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
This compound is a boronic ester-functionalized benzaldehyde derivative featuring two fluorine atoms at the 2- and 6-positions of the aromatic ring. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the para position enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems .
Properties
IUPAC Name |
2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF2O3/c1-12(2)13(3,4)19-14(18-12)8-5-10(15)9(7-17)11(16)6-8/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFPVORSGDORBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be used in various organic synthesis reactions, particularly in suzuki-miyaura cross-coupling reactions.
Mode of Action
The compound is likely to interact with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid or its derivative (the compound ) transfers an organic group to a metal catalyst, typically palladium.
Biochemical Pathways
It’s worth noting that suzuki-miyaura cross-coupling reactions are widely used in the synthesis of various biologically active compounds, including pharmaceuticals. Therefore, the compound could indirectly affect numerous biochemical pathways depending on the specific context of its use.
Pharmacokinetics
Boronic acids and their derivatives are generally considered to have good bioavailability due to their stability and the mild, functional group-tolerant conditions under which they react.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use, particularly the compounds with which it is being reacted in a Suzuki-Miyaura cross-coupling reaction. The product of such a reaction could have various effects depending on its structure and properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by various factors, including the choice of solvent, the temperature, and the presence of a base. These reactions are generally known for their robustness and tolerance to a wide range of conditions.
Biological Activity
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. Its biological activity is primarily linked to its interactions with biological systems at the molecular level.
- Molecular Formula: C13H15BF2O3
- Molecular Weight: 268.06 g/mol
- CAS Number: 2088247-40-7
Biological Mechanisms
The biological activity of this compound can be attributed to its ability to form covalent bonds with various biological targets. The presence of the dioxaborolane moiety enhances its reactivity and potential for interaction with nucleophiles in biological systems.
Key Mechanisms:
- Nucleophilic Attack: The aldehyde group can undergo nucleophilic attack by amino acids in proteins or nucleic acids, leading to modifications that may alter biological function.
- Fluorine Substitution Effects: The difluorinated structure may influence the electronic properties of the molecule, enhancing its binding affinity to certain biological targets.
Case Studies and Research Findings
Research has indicated that compounds similar to this compound exhibit significant biological activities:
- Anticancer Activity:
- Antimicrobial Properties:
- Photocatalytic Applications:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Disrupts bacterial cell membranes | |
| Photocatalytic | Efficient light absorption and energy transfer |
| Property | Value |
|---|---|
| Molecular Formula | C13H15BF2O3 |
| Molecular Weight | 268.06 g/mol |
| CAS Number | 2088247-40-7 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Electronic and Steric Effects
- Fluorine Substitution: The 2,6-difluoro pattern in the target compound introduces strong electron-withdrawing effects, activating the boronic ester for faster cross-coupling reactions compared to mono-fluoro analogs like A124916 . However, steric hindrance from fluorine atoms may reduce reactivity with bulky substrates.
- Functional Group Diversity :
- Aldehyde vs. Nitrile : The aldehyde group (target compound) is highly reactive in condensations (e.g., Debus-Radziszewski reaction), whereas the nitrile derivative (MTC-23095168) is more stable and suited for cyanation .
- Carboxylic Acid vs. Aniline : The benzoic acid analog (A124916) offers ionic character for aqueous-phase reactions, while the aniline derivative (BD336798) enables amide bond formation or metal coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
